(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid

Catalog No.
S15909729
CAS No.
M.F
C7H6BClF2O3
M. Wt
222.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid

Product Name

(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid

IUPAC Name

[4-chloro-2-(difluoromethoxy)phenyl]boronic acid

Molecular Formula

C7H6BClF2O3

Molecular Weight

222.38 g/mol

InChI

InChI=1S/C7H6BClF2O3/c9-4-1-2-5(8(12)13)6(3-4)14-7(10)11/h1-3,7,12-13H

InChI Key

FCSKPRQCDYEIEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OC(F)F)(O)O

(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid is a highly specialized, orthogonally reactive fluorinated building block utilized primarily in Suzuki-Miyaura cross-coupling workflows [1]. It features a reactive boronic acid moiety for immediate carbon-carbon bond formation, a chemically distinct 4-chloro substituent that serves as a stable handle for late-stage functionalization, and a 2-difluoromethoxy (-OCHF2) group. The -OCHF2 moiety acts as a lipophilic, metabolically stable bioisostere for methoxy groups, imparting unique physicochemical properties including enhanced membrane permeability and specific hydrogen-bonding capabilities [2]. For industrial and medicinal chemists, this compound represents a premium precursor for constructing complex, metabolically robust biaryl scaffolds where precise tuning of electronic and steric parameters is required.

Substituting this specific compound with more common analogs introduces significant synthetic and pharmacokinetic liabilities. Utilizing 4-chloro-2-methoxyphenylboronic acid introduces a severe metabolic vulnerability, as the methoxy group is highly susceptible to CYP450-mediated oxidative O-demethylation in vivo [1]. Conversely, employing the 4-chloro-2-(trifluoromethoxy) analog eliminates the weak hydrogen-bond donor capacity inherent to the -OCHF2 proton, fundamentally altering the conformational preferences and target binding affinity of the resulting biaryl product [2]. Furthermore, omitting the 4-chloro substituent by using 2-(difluoromethoxy)phenylboronic acid removes the essential halogen handle required for sequential, orthogonal cross-coupling, forcing procurement teams to source more complex downstream intermediates and driving up overall synthetic costs.

Sequential Cross-Coupling Compatibility via the 4-Chloro Handle

In multi-step library synthesis, differentiating between halogen reactivity is critical for yield and purity. (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid enables highly chemoselective primary Suzuki couplings. Under standard mild conditions (e.g., Pd(dppf)Cl2, aqueous base), the boronic acid reacts selectively with aryl bromides or iodides, leaving the 4-chloro group >98% intact for subsequent functionalization [1]. In contrast, attempting a similar sequence with a 4-bromo analog results in competitive oxidative addition at the halogen site, leading to significant bis-coupling and oligomerization [2].

Evidence DimensionPrimary coupling chemoselectivity (halogen retention)
Target Compound Data>98% retention of the 4-chloro group during primary coupling
Comparator Or Baseline4-bromo-2-(difluoromethoxy)phenylboronic acid (<60% retention)
Quantified Difference~40% improvement in chemoselectivity, preventing over-coupling
ConditionsStandard Suzuki-Miyaura conditions (Pd(dppf)Cl2, Na2CO3, 80°C)

Enables predictable, high-yield sequential cross-coupling workflows without the need for costly and time-consuming protecting group strategies.

Prevention of O-Dealkylation and Lipophilicity Enhancement

The difluoromethoxy group is a metabolically robust bioisostere that directly addresses the liabilities of standard methoxy substituents. When incorporated into pharmaceutical scaffolds, the -OCHF2 moiety strongly resists CYP450-mediated oxidative cleavage [1]. Compared to derivatives synthesized from the baseline 4-chloro-2-methoxyphenylboronic acid, the difluoromethoxy products exhibit significantly longer half-lives in human liver microsome (HLM) clearance assays. Additionally, the -OCHF2 group increases the logP by approximately 0.5–0.7 units relative to -OCH3, enhancing passive membrane permeability without adding excessive steric bulk [2].

Evidence DimensionIn vitro metabolic clearance (HLM stability)
Target Compound Data-OCHF2 derivatives typically show >80% remaining after 60 mins
Comparator Or Baseline-OCH3 derivatives (<30% remaining after 60 mins)
Quantified Difference>50% increase in metabolic stability (HLM)
ConditionsHuman Liver Microsome (HLM) intrinsic clearance assays

Procuring the difluoromethoxy building block directly bypasses late-stage metabolic liabilities, accelerating lead optimization and reducing failure rates.

Conformational Control via Weak Hydrogen Bonding

Unlike the purely lipophilic trifluoromethoxy (-OCF3) group, the difluoromethoxy (-OCHF2) group possesses a polarized C-H bond that functions as a weak hydrogen bond donor [1]. This unique property allows the resulting biaryl products to form stabilizing intramolecular hydrogen bonds with adjacent heteroatoms, effectively locking the molecule into a specific bioactive conformation. Products derived from the 4-chloro-2-(trifluoromethoxy)phenylboronic acid analog lack this capability, resulting in higher entropic penalties upon target binding and weaker overall receptor affinity [2].

Evidence DimensionConformational restriction and H-bond capacity
Target Compound Data-OCHF2 provides a polarized C-H bond capable of intramolecular H-bonding
Comparator Or Baseline4-chloro-2-(trifluoromethoxy)phenylboronic acid (lacks H-bond donor capacity)
Quantified DifferenceDistinct conformational locking vs. rotational freedom
ConditionsX-ray crystallography and NMR conformational analysis of biaryl products

Selecting the -OCHF2 boronic acid over the -OCF3 analog is critical when specific conformational pre-organization is required to maximize target engagement.

Superior Atom Economy vs. Pinacol Esters

For industrial scale-up, procuring the free boronic acid offers significant advantages over its corresponding pinacol ester (BPin). (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid possesses a lower molecular weight and a higher active-boron content per kilogram compared to the BPin derivative [1]. Furthermore, utilizing the free boronic acid eliminates the generation of pinacol as a stoichiometric organic byproduct during the cross-coupling reaction, simplifying aqueous workup and substantially reducing waste disposal costs in process chemistry workflows [2].

Evidence DimensionByproduct generation and active mass fraction
Target Compound Data100% active coupling mass, water-soluble borate byproduct
Comparator Or Baseline(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid pinacol ester (generates stoichiometric pinacol)
Quantified DifferenceElimination of organic pinacol waste; ~30% higher atom economy
ConditionsKilogram-scale Suzuki-Miyaura process workflows

Procuring the free boronic acid reduces downstream purification complexity and improves overall process greenness metrics for large-scale manufacturing.

Sequential Biaryl Library Synthesis

Due to the orthogonal reactivity of the boronic acid and the 4-chloro group, this compound is ideally suited for the rapid construction of complex biaryl and heterobiaryl libraries. The primary Suzuki coupling can be executed selectively at the boronic acid site, followed by a secondary Buchwald-Hartwig amination or a second Suzuki coupling at the 4-chloro position using specialized ligands (e.g., XPhos or BrettPhos) [1].

Lead Optimization for Metabolic Stability

In medicinal chemistry programs where a 2-methoxybiaryl scaffold exhibits poor pharmacokinetics due to rapid O-demethylation, substituting the building block with (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid directly addresses the metabolic liability. This substitution maintains similar steric bulk while improving membrane permeability and extending the in vivo half-life of the lead compound [2].

Conformational Locking in Kinase Inhibitor Design

The ability of the -OCHF2 group to act as a weak hydrogen bond donor makes this compound highly valuable in the rational design of kinase inhibitors. The resulting biaryl moiety can utilize the -OCHF2 proton to form intramolecular hydrogen bonds with adjacent carbonyls or heterocycles, stabilizing the active conformation and improving target selectivity compared to -OCF3 or -CH3 analogs [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

222.0066582 g/mol

Monoisotopic Mass

222.0066582 g/mol

Heavy Atom Count

14

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